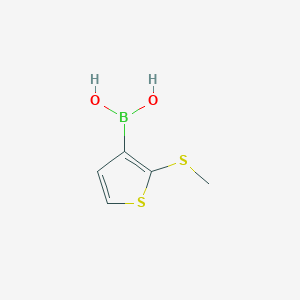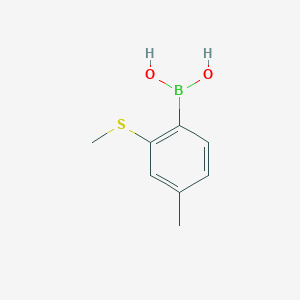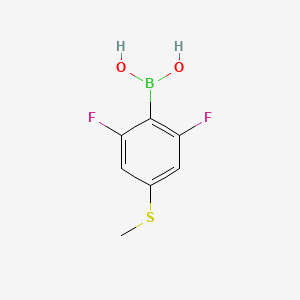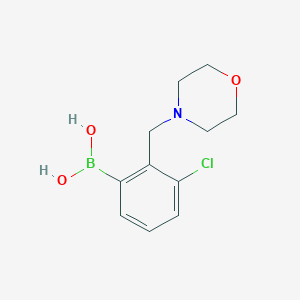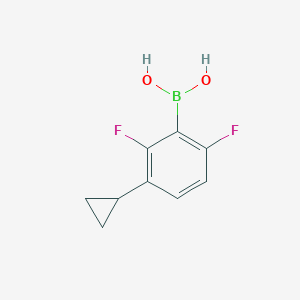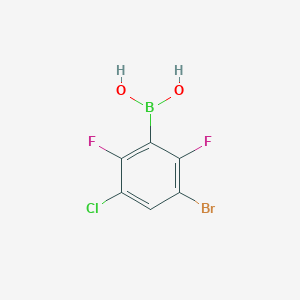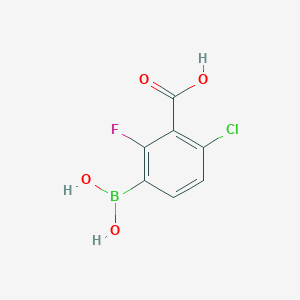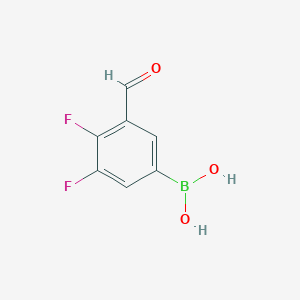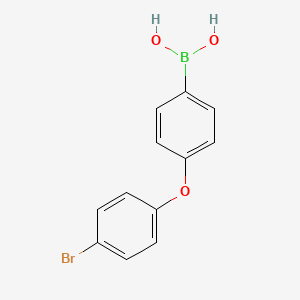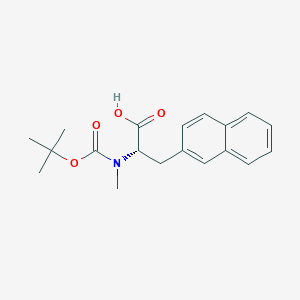
4-Bromo-2-hydroxyphenylboronic acid
概要
説明
4-Bromo-2-hydroxyphenylboronic acid is a chemical compound with the CAS Number: 1451393-43-3 . It has a molecular weight of 216.83 and is a solid at room temperature . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-hydroxyphenylboronic acid consists of a phenyl ring substituted with a bromo group, a hydroxy group, and a boronic acid group .科学的研究の応用
Synthesis of Thiophene Derivatives via Suzuki Cross-Coupling
A study reported the synthesis of various new thiophene derivatives using a palladium-catalyzed Suzuki cross-coupling reaction, involving arylboronic acids, including potentially 4-Bromo-2-hydroxyphenylboronic acid, to synthesize corresponding thiophene derivatives with significant bioactive properties (Ikram et al., 2015).
Creation of Benzo[c]chromenes
Research highlighted the use of 2-hydroxyphenylboronic acid in palladium-catalyzed tandem reactions with β-(2-bromophenyl)-α,β-unsaturated carbonyl compounds to efficiently synthesize benzo[c]chromenes, indicating its utility in creating complex organic structures (Zhu, Wang, & Xu, 2012).
Advanced Materials Development
Another application involves the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, where 4-bromo-2-hydroxyphenylboronic acid derivatives were utilized for polymerization, leading to materials with high thermal stability and tailored light emission properties, relevant for optoelectronic applications (Neilson et al., 2007).
Bioorthogonal Coupling Reactions
A notable study described the rapid formation of a stable boron-nitrogen heterocycle using 2-formylphenylboronic acid, which could be extrapolated to the utility of 4-Bromo-2-hydroxyphenylboronic acid in similar bioconjugation techniques, offering a method for attaching biomolecules in physiologically compatible conditions (Dilek et al., 2015).
Supramolecular Architecture Studies
Investigations into the crystal structures of various phenylboronic acids, including halogenated derivatives, could infer the importance of 4-Bromo-2-hydroxyphenylboronic acid in studying supramolecular architectures and intermolecular interactions, crucial for the design of new materials and understanding of solid-state properties (Shimpi et al., 2007).
作用機序
Target of Action
The primary target of 4-Bromo-2-hydroxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the SM coupling reaction, which is part of larger biochemical pathways. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
The pharmacokinetics of 4-Bromo-2-hydroxyphenylboronic acid are influenced by its susceptibility to hydrolysis . The kinetics of this process are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This reaction is a key step in many synthetic processes, enabling the construction of complex organic molecules from simpler precursors .
Action Environment
The action of 4-Bromo-2-hydroxyphenylboronic acid is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . This can impact the compound’s action, efficacy, and stability in biological systems .
Safety and Hazards
The safety information for 4-Bromo-2-hydroxyphenylboronic acid includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
Boroxines, including those derived from 4-Bromo-2-hydroxyphenylboronic acid, have potential for future applications in various fields. For instance, a boroxine structure spontaneously formed from the 2-hydroxyphenylboronic acid dimer enables water-compatible dynamic B–O covalent bonds, expanding their future applicability . This discovery breaks the constraint of boroxines not being applicable in aqueous environments, opening a new era of research in boroxine chemistry .
特性
IUPAC Name |
(4-bromo-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAUYEXJCBJEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-hydroxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



